molecular formula C9H11NO B169552 Chroman-8-ylamine CAS No. 113722-25-1

Chroman-8-ylamine

Cat. No. B169552
M. Wt: 149.19 g/mol
InChI Key: ILXAZFRYAXWHNA-UHFFFAOYSA-N
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Description

Chroman-8-ylamine is a chemical compound with the linear formula C9H12ClNO . It is a white solid and is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Synthesis Analysis

Chroman derivatives can be synthesized through a highly enantio- and diastereoselective method using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .


Molecular Structure Analysis

The molecular structure of Chroman-8-ylamine is characterized by a fusion of a benzene nucleus with a dihydropyran ring . The absence of a C2-C3 double bond in chromanone between C-2 and C-3 shows a minor difference from chromone .


Chemical Reactions Analysis

Chroman derivatives, including Chroman-8-ylamine, exhibit a wide range of chemical reactions. For instance, they can undergo a domino Michael/hemiacetalization reaction followed by a PCC oxidation and dehydroxylation .


Physical And Chemical Properties Analysis

Chroman-8-ylamine hydrochloride has a molecular weight of 185.65 g/mol . It is a white solid .

Scientific Research Applications

1. Environmental Analysis

Chroman-8-ylamine derivatives play a significant role in environmental analysis. For example, the complexation of chromium species with quinolin-8-ol and subsequent adsorption on a resin has been utilized for the preconcentration of chromium in seawater (Isshiki et al., 1989). This method allows for selective collection and detailed analysis of trace chromium levels, essential for monitoring environmental pollution and maintaining marine health.

2. Genetic Damage Assessment

Research has shown that exposure to chromium compounds, including those related to chroman-8-ylamine, can lead to significant DNA damage. A study involving workers in a chromate production plant found a positive correlation between chromium levels in blood and DNA oxidative damage, as measured by urinary 8-hydroxydeoxyguanosine (8-OHdG) (Bai et al., 2019). This research is crucial for understanding occupational hazards in industries dealing with chromium compounds.

3. Drug Development and Chemotherapy

In the field of medicinal chemistry, the 9-aminoacridine chromophore, a relative of chroman-8-ylamine, has shown promise. It has been a key component in the development of cytotoxic platinum-intercalator conjugates for chemotherapy (Ma et al., 2007). This highlights the potential of chroman-8-ylamine derivatives in creating effective cancer treatments.

4. Crystallography and Material Science

Chroman-8-ylamine derivatives have also found applications in crystallography. For instance, the crystal and electronic structure of a new spiro-derivative of chroman was reported, offering insights into the properties of these compounds (Vrabel et al., 2017). This research can lead to the development of new materials with unique properties.

5. Agricultural Chemistry

In agricultural chemistry, studies have explored the effect of compounds like atrazine on chromatin activity in plants like corn and soybean (Penner & Early, 1972). Understanding these interactions is vital for developing safer and more effective agricultural chemicals.

Safety And Hazards

Chroman-8-ylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

Future Directions

Due to the significant variations in biological activities exhibited by chromanone and its derivatives, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . These compounds can act as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .

properties

IUPAC Name

3,4-dihydro-2H-chromen-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXAZFRYAXWHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)N)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

chroMan-8-aMine

CAS RN

113722-25-1
Record name 3,4-dihydro-2H-1-benzopyran-8-amine
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